2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol
CAS No.: 30716-02-0
Cat. No.: VC8263341
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30716-02-0 |
|---|---|
| Molecular Formula | C11H17NO2 |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 2-[(3-methoxyphenyl)methyl-methylamino]ethanol |
| Standard InChI | InChI=1S/C11H17NO2/c1-12(6-7-13)9-10-4-3-5-11(8-10)14-2/h3-5,8,13H,6-7,9H2,1-2H3 |
| Standard InChI Key | BAMIPZWYHNPXGB-UHFFFAOYSA-N |
| SMILES | CN(CCO)CC1=CC(=CC=C1)OC |
| Canonical SMILES | CN(CCO)CC1=CC(=CC=C1)OC |
Introduction
2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol is a chemical compound with the molecular formula C11H17NO2. It is a derivative of ethanol, modified with a 3-methoxybenzyl group and a methylamino group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis Methods
The synthesis of 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol typically involves the reaction of 3-methoxybenzyl chloride with methylamine and ethanolamine or similar precursors. The specific conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity.
Potential Applications
While specific applications of 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol are not widely documented, compounds with similar structures are often explored in pharmaceutical and chemical industries for their potential biological activities or as intermediates in synthesis.
Future Directions:
-
Investigating the biological activity of 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol could provide insights into its potential applications.
-
Synthesis optimization to improve yield and purity would be beneficial for further studies.
Data Tables:
Due to the limited specific data available for 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol, the table provided earlier focuses on general chemical properties. For detailed spectroscopic or biological data, further experimental research would be necessary.
Biological Activity:
The biological activity of 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol has not been extensively studied. Research into its potential effects on biological systems could reveal new applications.
Synthesis Optimization:
Optimizing the synthesis conditions, such as solvent choice and reaction temperature, could improve the yield and purity of the compound, facilitating further research.
Chemical Stability:
Understanding the chemical stability of 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol under different conditions is crucial for handling and storage. This aspect requires experimental investigation.
Environmental Impact:
Assessing the environmental impact of this compound, including its biodegradability and potential toxicity, is important for safe handling and disposal.
Regulatory Considerations:
Any potential applications of 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol would need to comply with relevant chemical and pharmaceutical regulations.
Future Research Needs:
-
Biological Activity Studies: Investigate potential biological activities, such as antimicrobial or pharmacological effects.
-
Synthesis Optimization: Improve synthesis methods for higher yield and purity.
-
Environmental Impact Assessment: Evaluate biodegradability and potential environmental hazards.
-
Regulatory Compliance: Ensure compliance with relevant chemical and pharmaceutical regulations.
Given the current lack of detailed research findings on 2-[(3-Methoxy-benzyl)-methyl-amino]-ethanol, these areas represent potential avenues for future investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume